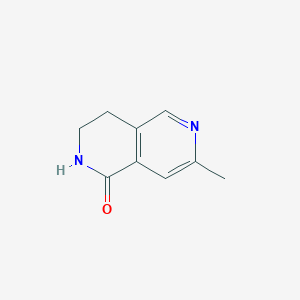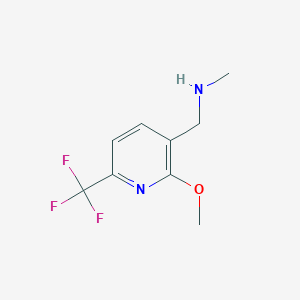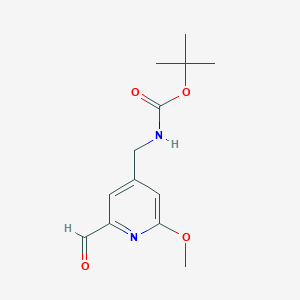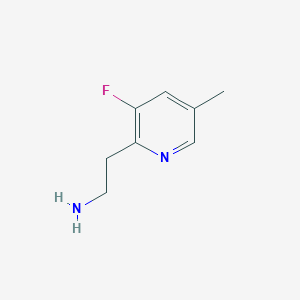![molecular formula C15H16IN5S B14859475 1-Methyl-4-{4-methyl-5-[2-(methylamino)-4-pyrimidinyl]-1,3-thiazol-2-yl}pyridinium iodide](/img/structure/B14859475.png)
1-Methyl-4-{4-methyl-5-[2-(methylamino)-4-pyrimidinyl]-1,3-thiazol-2-yl}pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinium core substituted with a thiazole and pyrimidine moiety, making it a versatile candidate for research in medicinal chemistry and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium core, followed by the introduction of the thiazole and pyrimidine groups through various coupling reactions. Common reagents used in these steps include methyl iodide, thionyl chloride, and various amines. The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) to ensure complete conversion and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the normal function .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazole-pyrimidine hybrids
- Indole derivatives
Uniqueness
1-methyl-4-{4-methyl-5-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}pyridin-1-ium iodide stands out due to its unique combination of pyridinium, thiazole, and pyrimidine moieties. This structural diversity allows it to interact with a wide range of biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C15H16IN5S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-methyl-4-[4-methyl-2-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine;iodide |
InChI |
InChI=1S/C15H16N5S.HI/c1-10-13(12-4-7-17-15(16-2)19-12)21-14(18-10)11-5-8-20(3)9-6-11;/h4-9H,1-3H3,(H,16,17,19);1H/q+1;/p-1 |
InChI Key |
LIODLUWPXQHOFY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=[N+](C=C2)C)C3=NC(=NC=C3)NC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide](/img/structure/B14859409.png)

![4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859417.png)


![(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14859435.png)





![(1R,4R,6R,7S,17R)-4-(1-chloroethyl)-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14859489.png)

